molecular formula C8H12N4 B1375198 6-(Dimethylamino)pyridine-2-carboximidamide CAS No. 1341182-11-3

6-(Dimethylamino)pyridine-2-carboximidamide

Cat. No.: B1375198
CAS No.: 1341182-11-3
M. Wt: 164.21 g/mol
InChI Key: RRMNUDALUGHDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)pyridine-2-carboximidamide is a chemical compound with the molecular formula C8H12N4. It is a derivative of pyridine, featuring a dimethylamino group at the 6-position and a carboximidamide group at the 2-position.

Scientific Research Applications

6-(Dimethylamino)pyridine-2-carboximidamide has several scientific research applications:

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it is known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Safety and Hazards

The compound is classified as toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The compound has potential applications in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications . It also shows potential for application in senescence-mediated anticancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyridine-2-carboximidamide typically involves the reaction of pyridine-2-carboximidamide with dimethylamine. One common method is the Biginelli cyclocondensation reaction, where pyridine-2-carboximidamide salt reacts with phenylacetaldehydes in the presence of isopropanol under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)pyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The dimethylamino group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)pyridine-2-carboximidamide is unique due to the presence of both the dimethylamino and carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(dimethylamino)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-12(2)7-5-3-4-6(11-7)8(9)10/h3-5H,1-2H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMNUDALUGHDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 2
Reactant of Route 2
6-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 3
6-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 4
6-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 5
6-(Dimethylamino)pyridine-2-carboximidamide
Reactant of Route 6
6-(Dimethylamino)pyridine-2-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.